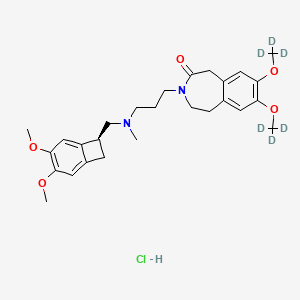

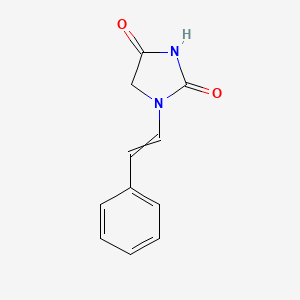

![molecular formula C34H46O17 B12433999 bis[[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-butan-2-yl-2-hydroxybutanedioate](/img/structure/B12433999.png)

bis[[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-butan-2-yl-2-hydroxybutanedioate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Militarine is a glycosidic compound primarily found in the tubers of Bletilla striata, a perennial herb within the Orchidaceae family . It is known for its diverse pharmacological properties, including neuroprotective effects, anti-inflammatory properties, and potential to improve cognitive impairment . Militarine is a monomer molecule with abundant and distinctive biological properties, making it a significant secondary metabolite in Bletilla striata .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of militarine involves the use of sodium acetate and salicylic acid as elicitors in the suspension-cultured callus of Bletilla striata . Acetate ions have been found to promote militarine synthesis, while salicylic acid has an inhibitory effect . The synthesis process also involves the use of regulators such as ferulic acid, 2-hydroxy-3-phenylpropionic acid, and cis-beta-D-Glucosyl-2-hydroxycinnamate .

Industrial Production Methods

For industrial production, the biosynthesis of militarine can be enhanced through the modulation of specific metabolic pathways and gene expression changes . The use of integrated metabolomics and transcriptomics has provided insights into the regulatory mechanisms of militarine biosynthesis, which can be leveraged to improve production efficiency .

化学反応の分析

Types of Reactions

Militarine undergoes various chemical reactions, including hydrolyzation, oxidation, glycosylation, esterification, sulfation, glucuronidation, and glycine conjugation . These reactions are crucial for its metabolism and biological activity.

Common Reagents and Conditions

The common reagents used in the reactions involving militarine include formic acid, methanol, and acetonitrile . The conditions for these reactions typically involve acidification of plasma with formic acid and protein precipitation with methanol .

Major Products Formed

The major products formed from the reactions of militarine include gastrodin, isobutylmalic acid, and gymnoside I . These metabolites are rapidly transformed from militarine and play a significant role in its pharmacological effects .

科学的研究の応用

Militarine has a wide range of scientific research applications in various fields:

作用機序

Militarine exerts its effects through various molecular targets and pathways. It has been shown to influence the central nervous system, providing neuroprotection, improving learning and memory, and enhancing intelligence . The proposed metabolic pathways of militarine include hydrolyzation, oxidation, glycosylation, esterification, sulfation, glucuronidation, and glycine conjugation . These pathways are crucial for its metabolism and biological activity.

類似化合物との比較

Militarine is unique due to its diverse pharmacological properties and its role as a lead compound in secondary metabolites of Bletilla striata . Similar compounds include other glucosyloxybenzyl esters such as gastrodin, which also exhibit neuroprotective effects and are involved in similar metabolic pathways . The comparison highlights militarine’s distinctive ability to improve cognitive functions and its potential for treating a wide range of medical conditions .

特性

分子式 |

C34H46O17 |

|---|---|

分子量 |

726.7 g/mol |

IUPAC名 |

bis[[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-butan-2-yl-2-hydroxybutanedioate |

InChI |

InChI=1S/C34H46O17/c1-3-17(2)34(45,33(44)47-16-19-6-10-21(11-7-19)49-32-30(43)28(41)26(39)23(14-36)51-32)12-24(37)46-15-18-4-8-20(9-5-18)48-31-29(42)27(40)25(38)22(13-35)50-31/h4-11,17,22-23,25-32,35-36,38-43,45H,3,12-16H2,1-2H3/t17?,22-,23-,25-,26-,27+,28+,29-,30-,31?,32?,34?/m1/s1 |

InChIキー |

WFSMNDNEVWZAJA-CVUGGEDVSA-N |

異性体SMILES |

CCC(C)C(CC(=O)OCC1=CC=C(C=C1)OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(C(=O)OCC3=CC=C(C=C3)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |

正規SMILES |

CCC(C)C(CC(=O)OCC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)(C(=O)OCC3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Chloromethyl 2-[(methoxycarbonyl)amino]-3-methylbutanoate](/img/structure/B12433916.png)

![[1-(3,4-Dipropoxyphenyl)ethyl]hydrazine](/img/structure/B12433920.png)

![[(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]hydrazine](/img/structure/B12433933.png)

![Methyl 3-(5-{[(benzoyloxy)imino]methyl}furan-2-yl)thiophene-2-carboxylate](/img/structure/B12433943.png)

![trisodium;5-oxo-1-(4-sulfonatophenyl)-4-[(4-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate](/img/structure/B12433947.png)

![N-[3-(1,3-Oxazol-5-yl)phenyl]-5-[3-(trifluoromethyl)phenyl]-1,6,8-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene-8-carboxamide](/img/structure/B12433952.png)

![{[4-(Difluoromethoxy)-3-ethoxyphenyl]methyl}hydrazine](/img/structure/B12433962.png)